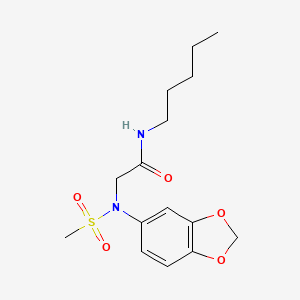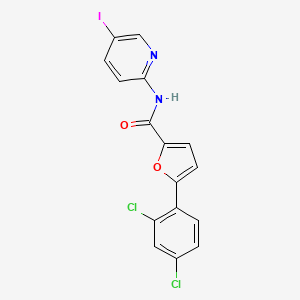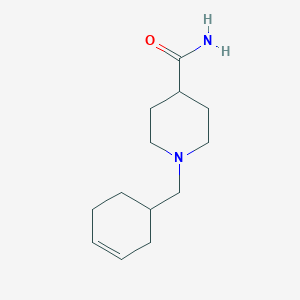![molecular formula C16H16N2O3 B4899579 4-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B4899579.png)
4-[(2-phenoxypropanoyl)amino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2-phenoxypropanoyl)amino]benzamide, also known as PPBA, is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the class of benzamides and is known for its potential therapeutic applications in various diseases. PPBA has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions in research.
Wirkmechanismus
4-[(2-phenoxypropanoyl)amino]benzamide exerts its effects through the inhibition of various signaling pathways. Studies have shown that this compound inhibits the MAPK/ERK pathway, which is involved in cell proliferation and survival (5). This compound also inhibits the NF-κB pathway, which is involved in inflammation and cell survival (6). Additionally, this compound has been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival (7).
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. Studies have shown that this compound inhibits the activity of various enzymes such as COX-2, which is involved in inflammation (8). This compound has also been found to decrease the levels of reactive oxygen species (ROS), which are involved in oxidative stress (9). Furthermore, this compound has been found to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) (10).
Vorteile Und Einschränkungen Für Laborexperimente
4-[(2-phenoxypropanoyl)amino]benzamide has several advantages for lab experiments. It is easy to synthesize and has been found to be stable under various conditions. Additionally, this compound has been found to have low toxicity and is well-tolerated in animal studies. However, there are some limitations to the use of this compound in lab experiments. This compound has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, this compound has a short half-life, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for research on 4-[(2-phenoxypropanoyl)amino]benzamide. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the optimization of the pharmacokinetics of this compound to improve its effectiveness in vivo. Additionally, further studies are needed to determine the potential therapeutic applications of this compound in various diseases. Finally, studies are needed to investigate the safety and toxicity of this compound in humans.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research. It has been studied extensively for its potential therapeutic applications in various diseases. This compound exerts its effects through the inhibition of various signaling pathways and has been found to have various biochemical and physiological effects. Although there are some limitations to the use of this compound in lab experiments, there are several future directions for research on this compound.
Synthesemethoden
4-[(2-phenoxypropanoyl)amino]benzamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-aminobenzamide with 2-phenoxypropionic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) (1).
Wissenschaftliche Forschungsanwendungen
4-[(2-phenoxypropanoyl)amino]benzamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. Studies have shown that this compound has anti-inflammatory, anti-tumor, and neuroprotective effects (2). This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation (3). This compound has also been found to reduce inflammation by inhibiting the production of inflammatory cytokines (4).
Eigenschaften
IUPAC Name |
4-(2-phenoxypropanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-11(21-14-5-3-2-4-6-14)16(20)18-13-9-7-12(8-10-13)15(17)19/h2-11H,1H3,(H2,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEKLGBXIOGJGSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C(=O)N)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-thiophenecarboxamide](/img/structure/B4899509.png)
![methyl [2-methyl-4-(1-piperidinylmethyl)-1,3-dioxolan-2-yl]acetate](/img/structure/B4899514.png)
![5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylene}-1-methyl-3-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4899520.png)
![N-[2-(1H-pyrazol-1-yl)ethyl]-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B4899522.png)
![6-chloro-7H-benzo[e]perimidin-7-one](/img/structure/B4899528.png)
![N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)methanesulfonamide](/img/structure/B4899544.png)
![2-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B4899549.png)


![3-[(2-ethyl-1-piperidinyl)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4899596.png)

![N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]acetamide](/img/structure/B4899607.png)
![N-[5-(aminosulfonyl)-2-methoxyphenyl]propanamide](/img/structure/B4899615.png)
